molecular formula C13H20N2O2 B7513975 Cyclobutyl-[4-(cyclopropanecarbonyl)piperazin-1-yl]methanone

Cyclobutyl-[4-(cyclopropanecarbonyl)piperazin-1-yl]methanone

Cat. No. B7513975
M. Wt: 236.31 g/mol
InChI Key: PDHDCACOFWUMAX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Cyclobutyl-[4-(cyclopropanecarbonyl)piperazin-1-yl]methanone, also known as CPP-115, is a small molecule inhibitor of the enzyme gamma-aminobutyric acid (GABA) transaminase. It was first synthesized in 2010 and has since been studied for its potential therapeutic applications in various neurological disorders.

Mechanism of Action

Cyclobutyl-[4-(cyclopropanecarbonyl)piperazin-1-yl]methanone inhibits GABA transaminase, which is responsible for the breakdown of GABA in the brain. By inhibiting this enzyme, Cyclobutyl-[4-(cyclopropanecarbonyl)piperazin-1-yl]methanone increases the levels of GABA, which can lead to a decrease in neuronal excitability and subsequently reduce seizure activity.
Biochemical and Physiological Effects:
Studies have shown that Cyclobutyl-[4-(cyclopropanecarbonyl)piperazin-1-yl]methanone can increase the levels of GABA in the brain, which can lead to a decrease in neuronal excitability and subsequently reduce seizure activity. It has also been shown to have anxiolytic and anticonvulsant effects in animal models.

Advantages and Limitations for Lab Experiments

Cyclobutyl-[4-(cyclopropanecarbonyl)piperazin-1-yl]methanone has several advantages for lab experiments, including its high potency and selectivity for GABA transaminase inhibition. However, its low solubility in water can make it difficult to work with in some experiments.

Future Directions

There are several potential future directions for research involving Cyclobutyl-[4-(cyclopropanecarbonyl)piperazin-1-yl]methanone. One area of interest is its potential therapeutic applications in addiction, as increased GABA levels have been shown to reduce drug-seeking behavior in animal models. Another area of interest is its potential use in combination therapy with other antiepileptic drugs to enhance their efficacy. Additionally, further studies are needed to fully understand the long-term effects of Cyclobutyl-[4-(cyclopropanecarbonyl)piperazin-1-yl]methanone on brain function and behavior.

Synthesis Methods

Cyclobutyl-[4-(cyclopropanecarbonyl)piperazin-1-yl]methanone can be synthesized through a multi-step process involving the reaction of cyclobutanone with N-(tert-butoxycarbonyl)-4-piperidone, followed by the reaction with cyclopropanecarbonyl chloride and piperazine. The final product is obtained through purification and isolation steps.

Scientific Research Applications

Cyclobutyl-[4-(cyclopropanecarbonyl)piperazin-1-yl]methanone has been studied for its potential therapeutic applications in various neurological disorders such as epilepsy, addiction, and anxiety. The inhibition of GABA transaminase leads to an increase in the levels of GABA, which is an inhibitory neurotransmitter in the central nervous system. This increased level of GABA can lead to a decrease in neuronal excitability and subsequently reduce seizure activity.

properties

IUPAC Name

cyclobutyl-[4-(cyclopropanecarbonyl)piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2O2/c16-12(10-2-1-3-10)14-6-8-15(9-7-14)13(17)11-4-5-11/h10-11H,1-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDHDCACOFWUMAX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)C(=O)N2CCN(CC2)C(=O)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cyclobutyl-[4-(cyclopropanecarbonyl)piperazin-1-yl]methanone

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